Prasugrel metabolite
Overview
Description
Prasugrel is a prodrug that is metabolized to one active metabolite (R-138727) and numerous inactive metabolites . It is a platelet inhibitor used to prevent the formation of blood clots .
Synthesis Analysis
In the case of prasugrel, a cascade of porcine liver esterase (PLE) and Mro UPO was applied, resulting in a yield of 44%. The two metabolites were isolated with high purity, and their structures were confirmed by MS and MS 2 spectrometry as well as NMR spectroscopy .
Molecular Structure Analysis
A liquid chromatography-tandem mass spectrometry method was developed to chromatographically separate the four stereoisomers of the active metabolite of prasugrel, R-138727, in human plasma after derivatization with bromomethoxyacetophenone to stabilize the molecule .
Chemical Reactions Analysis
This study evaluated the pharmacokinetics and pharmacodynamics of the antiplatelet agent prasugrel, and explored its optimal dose regimens via modeling and simulation using NONMEM .
Physical And Chemical Properties Analysis
Prasugrel’s distinct chemical structure permits efficient conversion to its active metabolite with a less rigorous dependence on specific cytochrome P-450 enzymes .
Scientific Research Applications
Inhibition of Platelet-Leukocyte Interaction
- Prasugrel, through its active metabolite R-138727, has been studied for its role in inhibiting platelet activation and aggregation, which is crucial in reducing atherothrombosis and its clinical manifestations. This metabolite also exhibits potential in curbing inflammatory responses by reducing platelet interactions with polymorphonuclear leukocytes (PMN) and monocytes (MN) (Totani et al., 2012).
Pharmacokinetics and Pharmacodynamics
- The bioactivation of Prasugrel to its active metabolite involves several cytochrome P450 (CYP) enzymes, with CYP3A and CYP2B6 being the primary contributors. The metabolite exhibits rapid absorption and peak plasma concentrations, accounting for its rapid onset of inhibition of platelet aggregation (IPA) (Small et al., 2010).
- Pharmacokinetic studies also reveal that the active metabolite's exposure varies across different ethnic groups, with higher exposure observed in Asian populations compared to Caucasians. This finding is crucial for understanding the drug's efficacy and safety in diverse populations (Small et al., 2010).
Stereoselective Methylation and Metabolism
- Research has shown that hepatic microsomal thiol methyltransferase plays a role in the stereoselective methylation of Prasugrel's active metabolite. This process affects the pharmacologically active and inactive isomers differently, which is significant for understanding the drug's metabolism and disposition (Kazui et al., 2014).
Drug-Drug Interactions
- Studies also explore the potential interactions of Prasugrel metabolite with other drugs. For instance, ritonavir, a protease inhibitor used in HIV patients, has been found to inhibit the bioactivation pathways of Prasugrel, suggesting significantdrug-drug interaction possibilities in this patient population (Daali et al., 2011).
Impact on Coagulation and Thrombin Generation
- The effects of Prasugrel's active metabolite on thrombin generation and coagulation have been studied, particularly in the context of reversing its anticoagulant effects. Recombinant activated factor VII was observed to restore thrombin generation towards baseline in the presence of Prasugrel metabolite, indicating potential therapeutic approaches in cases of life-threatening refractory bleeding (Mazzeffi et al., 2013).
Pharmacokinetic Basis of Antiplatelet Action
- Understanding the pharmacokinetics behind Prasugrel's antiplatelet action is crucial. The bioactivation process and the subsequent rapid and effective blockade of the platelet P2Y12-ADP receptor have been a significant focus, highlighting the differences between Prasugrel and other thienopyridines like clopidogrel (Schrör et al., 2012).
Genetic Factors in Drug Response
- The influence of genetic factors, such as cytochrome P450 2C19 (CYP2C19) genotypes, on the clinical response to Prasugrel has been explored. These studies suggest that the CYP2C19 genotype can potentially guide the choice of antiplatelet therapy, with implications for personalized medicine (Sorich et al., 2010).
Impact on Specific Populations
- The efficacy and safety of adjusted-dose Prasugrel in Japanese patients with acute coronary syndrome, for instance, have been studied, indicating its low risk of clinically serious bleeding in this population (Saito et al., 2014).
Grapefruit Juice Interaction
- The interaction of grapefruit juice with Prasugrel's bioactivation process has been investigated, revealing that grapefruit juice reduces the bioactivation of Prasugrel but has only a limited effect on its antiplatelet effect (Holmberg et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQVNSJSJHFPS-XFXZXTDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439427 | |
Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
CAS RN |
204204-73-9, 239466-74-1 | |
Record name | (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204204-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | R-138727 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.